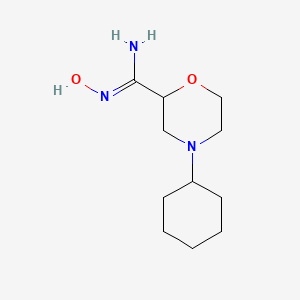
4-cyclohexyl-N'-hydroxymorpholine-2-carboximidamide
Descripción general
Descripción
4-cyclohexyl-N'-hydroxymorpholine-2-carboximidamide is a useful research compound. Its molecular formula is C11H21N3O2 and its molecular weight is 227.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Oxidation and Chemical Synthesis
One of the primary applications of similar compounds involves catalytic oxidation processes, which are crucial in the chemical industry for the production of various intermediates. For example, the controlled oxidation of cyclohexene, a related compound, can lead to a mixture of products with different oxidation states, showcasing the synthetic value of such processes in creating valuable chemical intermediates (Cao et al., 2018). This application is essential for synthesizing intermediates used broadly in industrial chemistry, highlighting a potential area where 4-cyclohexyl-N'-hydroxymorpholine-2-carboximidamide could find utility.
Biocatalyst Inhibition
The interaction with microbial systems represents another area of application. Compounds with carboxylic acid functionalities, similar to the one implied in the compound of interest, have shown to inhibit microbial activity at certain concentrations. Understanding these effects is crucial for metabolic engineering strategies aimed at increasing microbial robustness, relevant in the production of biorenewable chemicals (Jarboe et al., 2013). This knowledge could guide the design of this compound as a microbial growth regulator or as a study compound in microbial resistance research.
Environmental Remediation
Research into the sorption of various compounds onto graphene oxide-based materials points to the environmental remediation potential of related chemical structures. The unique physicochemical properties of these materials make them suitable for capturing radionuclides from aqueous systems (Yu et al., 2015). While not directly related, the research underscores the importance of understanding the interaction between chemical compounds and advanced material surfaces, suggesting a possible area of application for the compound in environmental cleanup efforts.
Corrosion Inhibition
The use of carbohydrate polymers and their derivatives for corrosion inhibition on metal substrates has been well-documented (Umoren & Eduok, 2016). This indicates the potential for similar compounds to act as corrosion inhibitors, suggesting an application for this compound in protecting metal surfaces, especially in harsh industrial environments.
Propiedades
IUPAC Name |
4-cyclohexyl-N'-hydroxymorpholine-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c12-11(13-15)10-8-14(6-7-16-10)9-4-2-1-3-5-9/h9-10,15H,1-8H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXRNQYZWLIYKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCOC(C2)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461726-94-2 | |
| Record name | 2-Morpholinecarboximidamide, 4-cyclohexyl-N-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461726-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



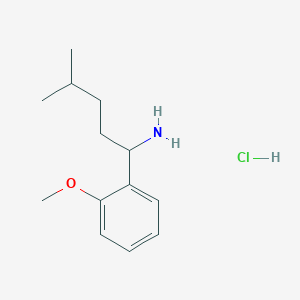
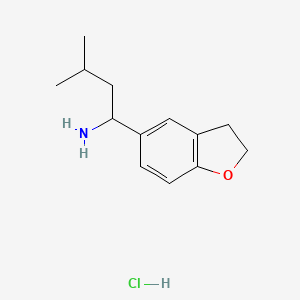
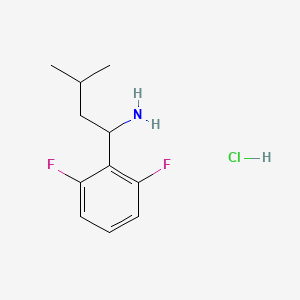
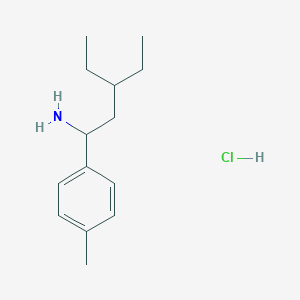
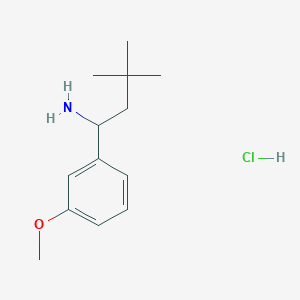
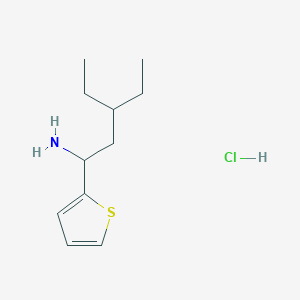
![[1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1458075.png)
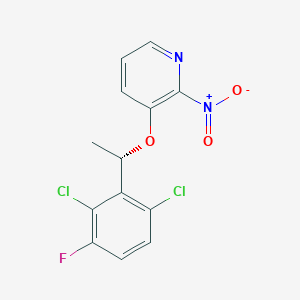
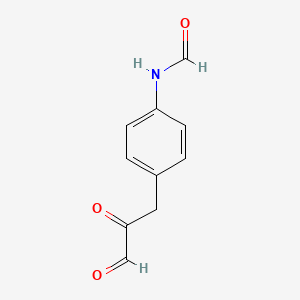
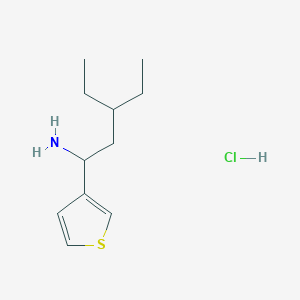
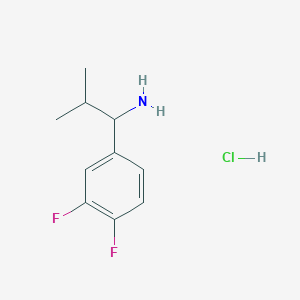
![2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1458084.png)

